Tentoxin-d3
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Overview
Description
Tentoxin-d3 is a deuterated compound of Tentoxin, a cyclic tetrapeptide isolated from the fungus Alternaria tenuis. This compound is primarily used in scientific research and is known for its herbicidal properties, causing chlorosis in seedlings by inhibiting cyclic photophosphorylation and energy transfer .
Preparation Methods
Tentoxin-d3 is synthesized through the incorporation of deuterium into Tentoxin. The synthetic route involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into the drug molecules as tracers for quantitation during the drug development process . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
Tentoxin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Tentoxin-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on plant physiology, particularly its role in causing chlorosis in seedlings.
Medicine: Studied for its potential use in developing herbicidal analogues with specific enzyme target sites.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
Tentoxin-d3 exerts its effects by inhibiting cyclic photophosphorylation and energy transfer in chloroplasts, leading to chlorosis in sensitive plants. The molecular targets include the F1-ATPase activity of chloroplasts, which is crucial for energy production in plants . The inhibition of this enzyme disrupts the normal energy transfer processes, resulting in the observed herbicidal effects .
Comparison with Similar Compounds
Tentoxin-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Tentoxin: The non-deuterated form of this compound, also a cyclic tetrapeptide with similar herbicidal properties.
Quinidine-d3: Another deuterium-labeled compound used in scientific research.
Acridine Orange base: A compound used in various biological applications.
N-Desethyl amodiaquine-d5: A deuterium-labeled compound used in medicinal research.
This compound’s uniqueness lies in its specific deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic profiles, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C22H30N4O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(3S,6S,12Z)-12-benzylidene-6,7-dimethyl-3-(2-methylpropyl)-1-(trideuteriomethyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1/i5D3 |
InChI Key |
SIIRBDOFKDACOK-UBACXKFCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C1=O)CC(C)C)C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Origin of Product |
United States |
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